REACTION_CXSMILES
|
Br.[Br:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6](N)=[C:5]([O:11][CH3:12])[CH:4]=1.N([O-])=O.[Na+].C(=O)([O-])[O-].[Na+].[Na+].[Cu][C:24]#[N:25].[C-]#N.[Na+]>Cl.O.C1(C)C=CC=CC=1>[Br:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([C:24]#[N:25])=[C:5]([O:11][CH3:12])[CH:4]=1 |f:0.1,2.3,4.5.6,8.9|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Br.BrC1=CC(=C(C(=C1)C)N)OC
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
ice
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.63 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
copper(I) cyanide
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring at 0° C. to a suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
This mixture is then added
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
STIRRING
|
Details
|
stirred at 0° C. for 1 h, at RT for 2 h and at 50° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
CUSTOM
|
Details
|
the toluene layer is separated
|
Type
|
WASH
|
Details
|
The organic layer is washed with water (2×40 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to get the crude product which
|
Type
|
CUSTOM
|
Details
|
is purified by column chromatography (silica gel, 10% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C#N)C(=C1)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12.4 mmol | |
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |